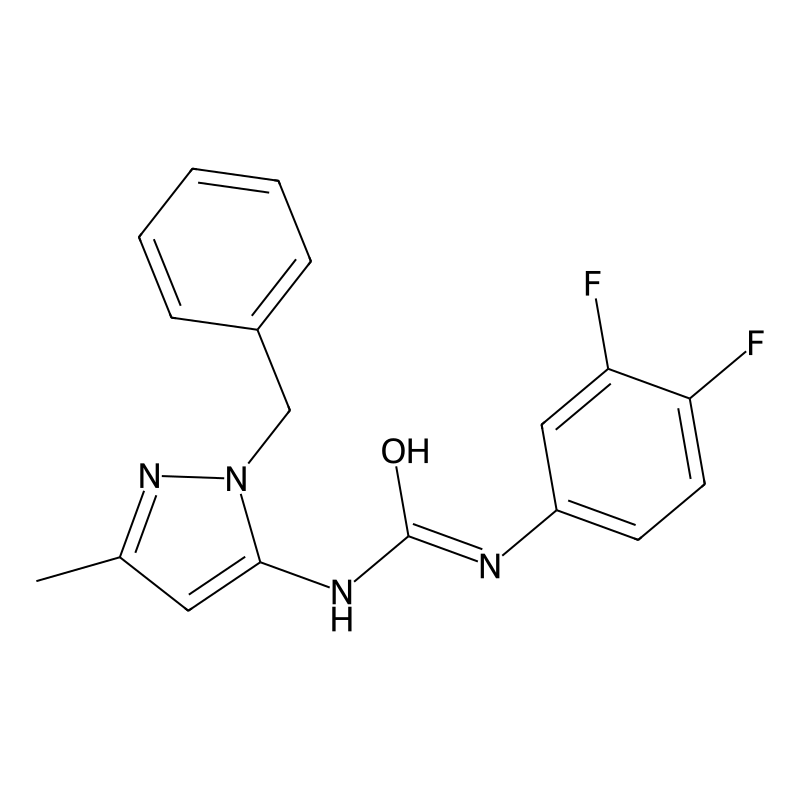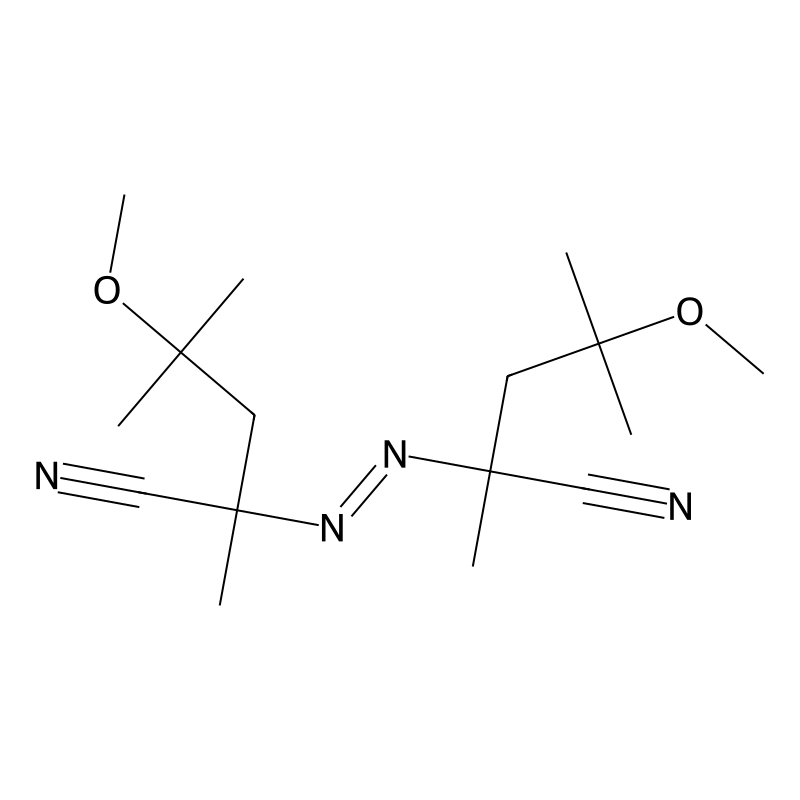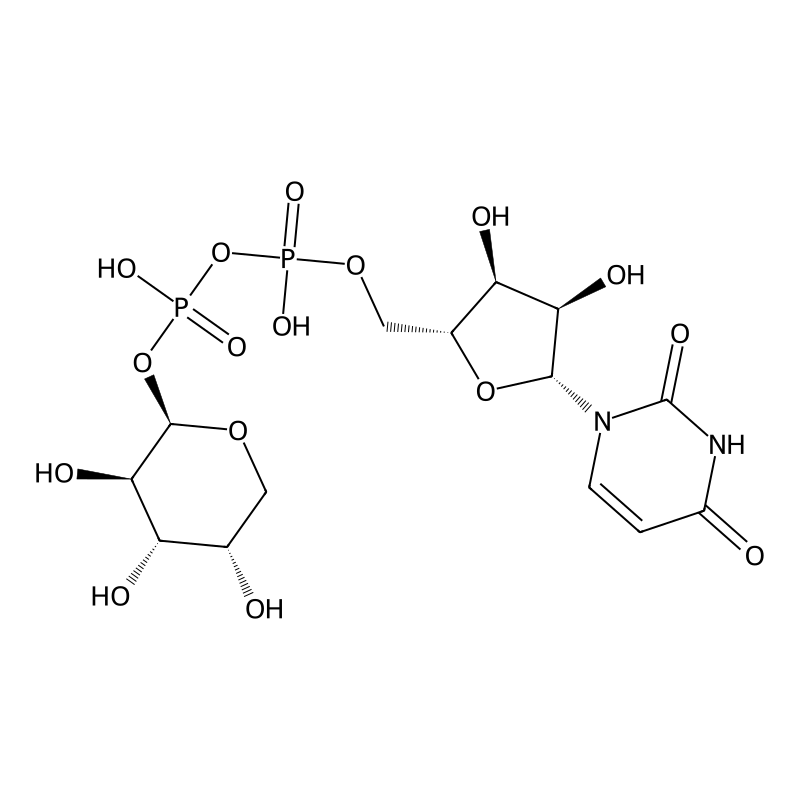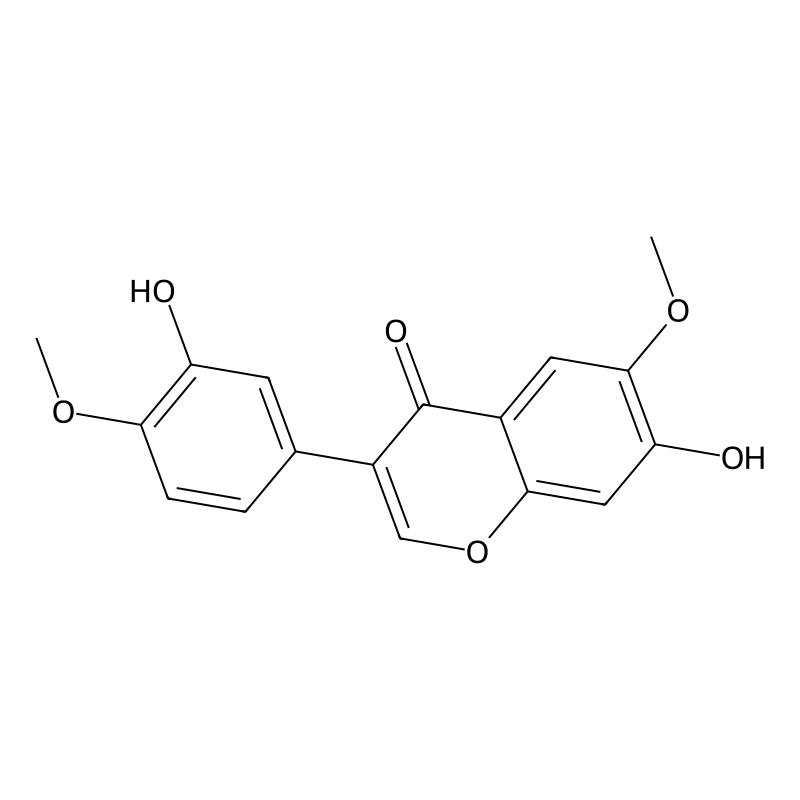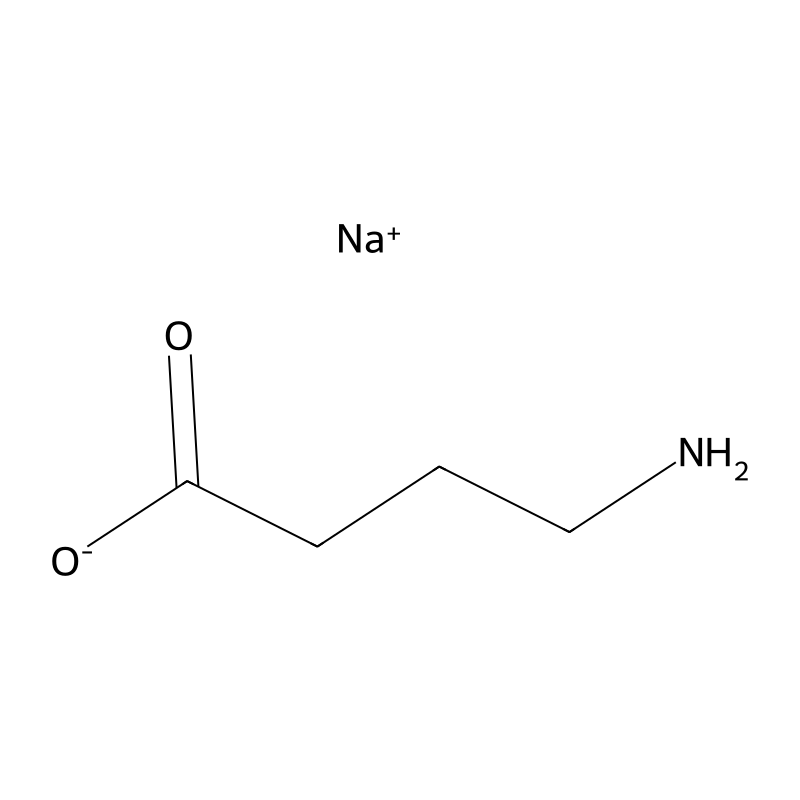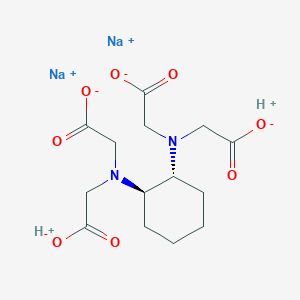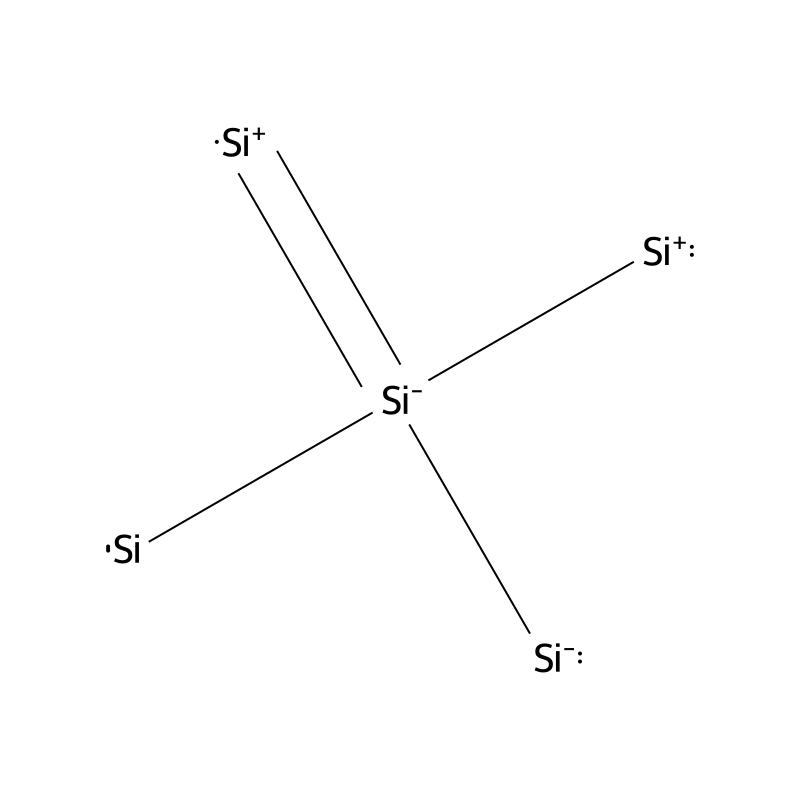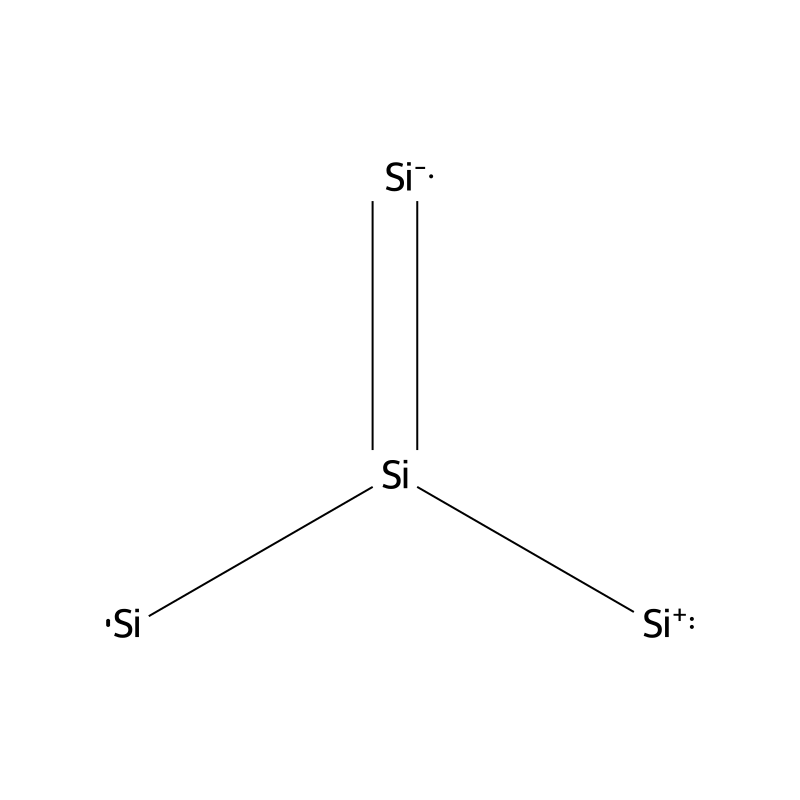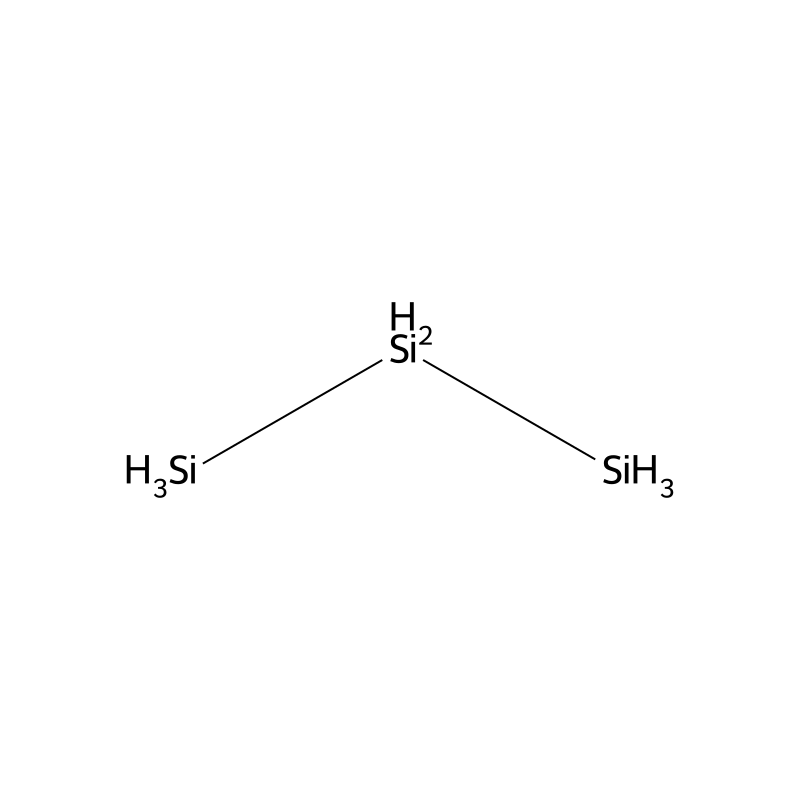Magnesium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
INSOL IN COLD WATER, CHROMIUM TRIOXIDES; SOLUBLE IN MINERAL ACIDS
Insoluble but reactive in water, liberating hydrogen gas
Solubility in water: reaction
Synonyms
Canonical SMILES
- Energy production: Magnesium is essential for ATP (adenosine triphosphate) synthesis, the primary energy molecule in cells [].
- Muscle and nerve function: Magnesium contributes to proper nerve transmission, muscle relaxation and contraction, including the heart muscle [].
- Blood sugar control: It participates in insulin signaling and glucose metabolism, potentially influencing blood sugar levels [].
- Bone health: Magnesium is involved in bone formation and mineralization, contributing to bone strength [].
Magnesium Deficiency and Chronic Disease:
Research suggests a link between magnesium deficiency and various chronic conditions, including:
- Type 2 diabetes: Studies show an association between low magnesium intake and increased risk of type 2 diabetes []. Supplementation might improve insulin sensitivity in individuals with prediabetes or diabetes [].
- Cardiovascular disease: Research indicates a potential link between low magnesium levels and an increased risk of heart disease and stroke []. However, further investigation is needed to confirm a cause-and-effect relationship [].
- Migraine headaches: Studies suggest that magnesium supplementation might help reduce the frequency and severity of migraine headaches [].
Magnesium Supplementation in Research:
Clinical trials are investigating the potential benefits of magnesium supplementation in various health conditions. Some promising areas include:
- Pre-eclampsia: Supplementation is being explored as a potential preventative measure for pre-eclampsia, a pregnancy complication characterized by high blood pressure [].
- Asthma: Studies suggest magnesium might improve lung function and reduce asthma symptoms [].
- Depression: Research is ongoing to explore if magnesium supplementation could play a role in managing depression symptoms [].
Magnesium is a chemical element with the symbol Mg and atomic number 12. It belongs to the alkaline earth metals group in the periodic table and is characterized as a shiny gray metal. Notably, magnesium has a low density, low melting point, and high chemical reactivity, making it unique among structural metals. Its atomic weight is approximately 24.305, and it exhibits an oxidation state of +2 in most of its compounds. Magnesium is the lightest structural metal and is essential for various biological processes, including photosynthesis, where it plays a crucial role in chlorophyll formation .
Magnesium can be synthesized through several methods:
- Electrolysis: The primary industrial method involves the electrolysis of molten magnesium chloride obtained from seawater or brine.
- Thermal Reduction: Magnesium can also be produced by reducing magnesium oxide with silicon or aluminum at high temperatures.
Magnesium has diverse applications across various industries:
- Aerospace and Automotive: Due to its lightweight properties, magnesium alloys are extensively used in car bodies and airplane components.
- Construction: Magnesium compounds like magnesium oxide are used in refractory materials and cements.
- Medicine: Magnesium hydroxide serves as an antacid and laxative (Milk of Magnesia), while magnesium sulfate is used in medical treatments.
- Agriculture: Magnesium compounds are utilized as fertilizers to enhance soil quality .
Studies have shown that magnesium interacts with various biological systems. For instance:
- Nutrient Absorption: Magnesium enhances the absorption of calcium and potassium in the body.
- Drug Interactions: Certain medications can affect magnesium levels; for example, diuretics may lead to increased excretion of magnesium.
- Chlorophyll Production: In plants, magnesium is central to chlorophyll production, influencing photosynthesis efficiency .
Several compounds share similarities with magnesium in terms of chemical properties or applications:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Calcium | Ca | Heavier alkaline earth metal; essential for bones |
| Barium | Ba | Heavier than magnesium; used in medical imaging |
| Strontium | Sr | Similar reactivity; used in fireworks |
| Aluminum | Al | Lightweight metal; often alloyed with magnesium |
| Lithium | Li | Lightest metal; used in batteries |
Magnesium stands out due to its unique combination of lightweight properties, high reactivity, and essential biological roles that differentiate it from these similar compounds .
Physical Description
Magnesium powder appears as a light silvery colored powder.
Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid
Silvery solid; [CHRIS]
GREY POWDER.
SILVERY-WHITE METALLIC SOLID IN VARIOUS FORMS.
Color/Form
Hexagonal crystal structure
Exact Mass
Monoisotopic Mass
Boiling Point
1100C (2012F)
1100 °C
Flash Point
Heavy Atom Count
Vapor Density
Density
1.738 @ 20 °C
1.7 g/cm³
Odor
Decomposition
Melting Point
649C (1200F)
651 °C
649 °C
UNII
Related CAS
GHS Hazard Statements
Pyrophoric solids];
H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]
Drug Indication
Pharmacology
Mechanism of Action
Vapor Pressure
1 Pa @ 428 °C
Pictograms

Flammable
Impurities
Other CAS
60616-74-2
Absorption Distribution and Excretion
The majority of magnesium is excreted renally.
According to a pharmacokinetic review, the volume of distribution of magnesium sulphate when used to manage patients with pre-eclampsia and eclampsia ranged from 13.65 to 49.00 L.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
Commercial production by electrolytic reduction of magnesium chloride or thermal reduction of magnesium oxide. First obtained in metallic form by Davy in 1808 by electrolyte reduction of magnesium oxide with mercury cathode. Prepn: Deville et al. in Gmelin's, Magnesium (8th ed.) 27A, 121 (1937).
...EXTRACTED FROM WELL BRINES & SEA WATER, WHICH IS FILTERED & TREATED WITH SLAKED LIME, PRECIPITATING THE METAL AS MAGNESIUM HYDROXIDE. /THIS/...CONVERTED TO THE CHLORIDE BY...HYDROCHLORIC ACID & THE METAL IS EXTRACTED BY ELECTROLYSIS.
Electrolysis of fused magnesium chloride (Dow seawater process); reduction of magnesium oxide with ferrosilicon (Pidgeon process).
... IN PRODUCTION OF MAGNESIUM FROM MAGNESITE
General Manufacturing Information
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Machinery Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Wholesale and Retail Trade
Printing and Related Support Activities
All Other Basic Inorganic Chemical Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Not Known or Reasonably Ascertainable
Fabricated Metal Product Manufacturing
Other (requires additional information)
Magnesium: ACTIVE
Available as ingots, bars, fine powder, sheet and plate, rods, tubing, ribbon and flakes.
AVAILABLE AS BARS, RIBBONS, WIRE, CASTINGS, SHEETS & POWDER.
In 1985, about 2.36X10+10 g of the metal consumed was from old scrap.
1992 World production of principle mineral commodities: magnesium, smelter output 382,542 tons. /from table/
The largest use for magnesium, which accounted for 53% of total domestic consumption, was as a constituent of aluminum-based alloys that were used for packaging, transportation, and other applications. Structural uses of magnesium (castings and wrought products) accounted for 30% of domestic primary metal use. Desulfurization of iron and steel accounted for 12% of U.S. consumption of primary metal; reducing agent in nonferrous metals production, 1%; and other uses, 4%.
Storage Conditions
Molten magnesium must be protected by an atmosphere of some noncombustible gas such as sulfur dioxide to prevent ignition.
Stability Shelf Life
STABLE IN ORDINARY AIR, BUT STRONGLY ATTACKED BY AIR CONTAINING SALT SPRAY
Dates
Bokhari SR, Siriki R, Teran FJ, Batuman V: Fatal Hypermagnesemia Due to Laxative Use. Am J Med Sci. 2018 Apr;355(4):390-395. doi: 10.1016/j.amjms.2017.08.013. Epub 2017 Sep 12. [PMID:29661354]
Grober U, Schmidt J, Kisters K: Magnesium in Prevention and Therapy. Nutrients. 2015 Sep 23;7(9):8199-226. doi: 10.3390/nu7095388. [PMID:26404370]
Okusanya BO, Oladapo OT, Long Q, Lumbiganon P, Carroli G, Qureshi Z, Duley L, Souza JP, Gulmezoglu AM: Clinical pharmacokinetic properties of magnesium sulphate in women with pre-eclampsia and eclampsia. BJOG. 2016 Feb;123(3):356-66. doi: 10.1111/1471-0528.13753. Epub 2015 Nov 24. [PMID:26599617]
Schwalfenberg GK, Genuis SJ: The Importance of Magnesium in Clinical Healthcare. Scientifica (Cairo). 2017;2017:4179326. doi: 10.1155/2017/4179326. Epub 2017 Sep 28. [PMID:29093983]
Piovesan D, Profiti G, Martelli PL, Casadio R: The human "magnesome": detecting magnesium binding sites on human proteins. BMC Bioinformatics. 2012;13 Suppl 14:S10. doi: 10.1186/1471-2105-13-S14-S10. Epub 2012 Sep 7. [PMID:23095498]
Swaminathan R: Magnesium metabolism and its disorders. Clin Biochem Rev. 2003 May;24(2):47-66. [PMID:18568054]
Allen MJ, Sharma S: Magnesium . [PMID:30085578]
Citroma Magnesium Citrate DailyMed label
Magnesium Sulfate Injection, USP 50%
NIH document, Magnesium
